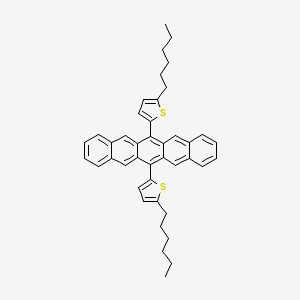
2,2'-(Pentacene-6,13-diyl)bis(5-hexylthiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Bis(5-hexylthiophene-2-yl)pentacene is an organic semiconductor compound known for its unique structural properties and potential applications in various fields. This compound is part of the pentacene family, which is widely studied for its electronic properties, particularly in organic thin-film transistors (OTFTs) and organic photovoltaic cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(5-hexylthiophene-2-yl)pentacene typically involves the Stille or Suzuki coupling reactions. These reactions are used to form the carbon-carbon bonds between the pentacene core and the thiophene units. The process generally includes the following steps:
Preparation of the Pentacene Core: The pentacene core is synthesized through a series of reactions, including cyclization and aromatization.
Coupling Reaction: The thiophene units are attached to the pentacene core using palladium-catalyzed Stille or Suzuki coupling reactions. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 6,13-Bis(5-hexylthiophene-2-yl)pentacene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
6,13-Bis(5-hexylthiophene-2-yl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Bromine in chloroform at low temperatures.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced forms of the compound with hydrogenated thiophene units.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
6,13-Bis(5-hexylthiophene-2-yl)pentacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioelectronics and biosensors.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of organic semiconductors for OTFTs, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
作用機序
The mechanism of action of 6,13-Bis(5-hexylthiophene-2-yl)pentacene in electronic applications involves its ability to facilitate charge transport. The compound’s conjugated structure allows for efficient electron delocalization, which is crucial for its performance in OTFTs and other electronic devices. The molecular targets include the active layers in electronic devices, where it interacts with other materials to enhance charge mobility and overall device performance.
類似化合物との比較
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and processability.
3,8-Bis(5-hexylthiophen-2-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT): Exhibits high charge carrier mobility.
Poly(3-hexylthiophene) (P3HT): Commonly used in organic electronics for its good film-forming properties.
Uniqueness
6,13-Bis(5-hexylthiophene-2-yl)pentacene stands out due to its unique combination of high charge carrier mobility and structural stability. Its hexylthiophene side chains provide flexibility and enhance solubility, making it suitable for various applications in organic electronics.
特性
CAS番号 |
922508-51-8 |
|---|---|
分子式 |
C42H42S2 |
分子量 |
610.9 g/mol |
IUPAC名 |
2-hexyl-5-[13-(5-hexylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-19-33-21-23-39(43-33)41-35-25-29-15-11-13-17-31(29)27-37(35)42(40-24-22-34(44-40)20-10-8-6-4-2)38-28-32-18-14-12-16-30(32)26-36(38)41/h11-18,21-28H,3-10,19-20H2,1-2H3 |
InChIキー |
ILQLSMZFTGTEKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


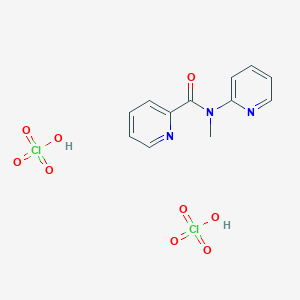
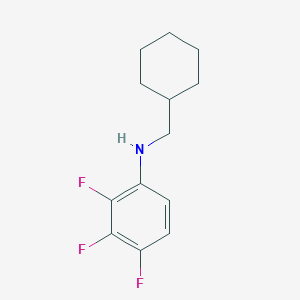
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
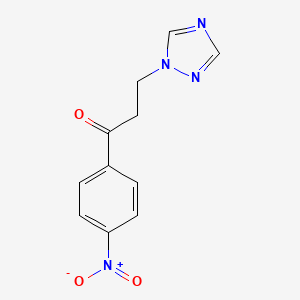
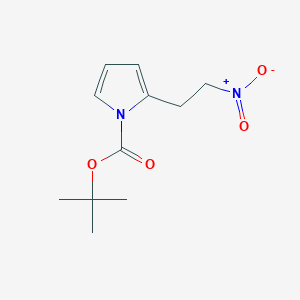
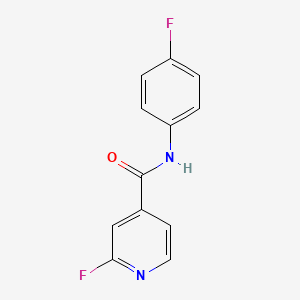
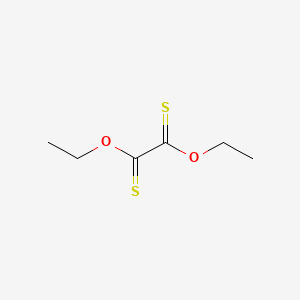
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)


![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

